

Diphenyl Phthalate's Interaction with the Estrogen Receptor: A Technical Guide

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Compound of Interest

Compound Name: *Diphenyl phthalate*

Cat. No.: *B1670735*

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Executive Summary

Diphenyl phthalate (DPP), a widely used industrial chemical, has been identified as an endocrine-disrupting compound (EDC) with estrogenic activity. While direct binding to the estrogen receptor (ER) appears to be weak, evidence from in vitro studies demonstrates that DPP can activate ER-mediated signaling pathways, highlighting a potential for interference with endogenous hormonal processes. This technical guide provides a comprehensive overview of the available data on the binding affinity and functional activity of **diphenyl phthalate** with respect to the estrogen receptor, details the experimental protocols used in these assessments, and visualizes the relevant biological and experimental frameworks.

Estrogen Receptor Binding Affinity of Diphenyl Phthalate

Direct competitive binding assays have indicated a very low binding affinity of **diphenyl phthalate** for the estrogen receptor. A comprehensive study by Blair et al. (2000) evaluated 188 natural and xenochemicals, including eight different phthalate esters, for their ability to bind to the rat uterine estrogen receptor. Under the standard assay conditions, none of the eight tested phthalates exhibited a determinable IC50 value, suggesting that their direct binding affinity is negligible in this experimental setup.^{[1][2][3][4]} While this study did not single out

diphenyl phthalate, the findings for structurally similar phthalates strongly imply a similar low affinity for DPP.

In silico molecular docking studies have been conducted to model the interaction between **diphenyl phthalate** and the estrogen receptor. These computational analyses suggest that DPhP has a tendency to bind to the agonist conformation of the estrogen receptor, which is consistent with its observed functional estrogenic activity.^[5]

Compound	Assay Type	Receptor Source	IC50	Relative Binding Affinity (RBA)	Reference
Diphenyl Phthalate (and 7 other phthalates)	Competitive Radioligand Binding Assay	Rat Uterine Cytosol	Not determinable	Not determinable	Blair et al. (2000) ^{[1][2][3][4]}
Diphenyl Phthalate	Molecular Docking (in silico)	Human Estrogen Receptor α	Not Applicable	Tended to bind to agonist conformation	(Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study, 2022) ^{[5][6]}

Table 1: Summary of Quantitative and Qualitative Estrogen Receptor Binding Data for **Diphenyl Phthalate**.

In Vitro Estrogenic Activity of Diphenyl Phthalate

Despite its weak binding affinity, **diphenyl phthalate** has been shown to act as an agonist for the estrogen receptor in functional assays. A key study demonstrated that DPhP dose-dependently enhanced ER-mediated transcriptional activity in a reporter gene assay.^{[5][6]} This

indicates that DPP can initiate the cellular signaling cascade that is typically triggered by the binding of endogenous estrogens to the ER.

Further supporting its estrogenic activity, treatment of MCF-7 breast cancer cells with **diphenyl phthalate** resulted in the increased expression of endogenous estrogen-responsive genes.^[5]

Assay Type	Cell Line	Endpoint Measured	Result	Reference
Luciferase Reporter Gene Assay	Not Specified	ER-mediated transcriptional activity	Dose-dependent enhancement	(Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study, 2022) ^{[5][6]}
Gene Expression Analysis (qRT-PCR)	MCF-7	mRNA levels of estrogen-responsive genes	Increased expression	(Characterization of diphenyl phthalate as an agonist for estrogen receptor: an in vitro and in silico study, 2022) ^[5]

Table 2: Summary of In Vitro Estrogenic Activity of **Diphenyl Phthalate**.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to the estrogen receptor.

Materials:

- Rat uterine cytosol (source of estrogen receptors)
- [^3H]17 β -estradiol (radiolabeled ligand)
- Test compound (**Diphenyl Phthalate**)
- Assay buffer (e.g., Tris-HCl)
- Hydroxylapatite slurry
- Scintillation fluid and counter

Protocol:

- Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to pellet cellular debris. The resulting supernatant is then ultracentrifuged to obtain the cytosolic fraction containing the estrogen receptors.
- Competitive Binding Reaction: A constant concentration of [^3H]17 β -estradiol and varying concentrations of the test compound (**diphenyl phthalate**) are incubated with the uterine cytosol preparation.
- Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: A hydroxylapatite slurry is added to the reaction tubes to adsorb the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.
- Quantification: The hydroxylapatite pellet, containing the bound radiolabeled ligand, is resuspended in ethanol and mixed with scintillation fluid. The amount of radioactivity is then measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [^3H]17 β -estradiol is determined and expressed as the IC₅₀ value. The relative binding affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference estrogen (e.g., 17 β -estradiol).

Estrogen Receptor Reporter Gene Assay

This assay measures the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Materials:

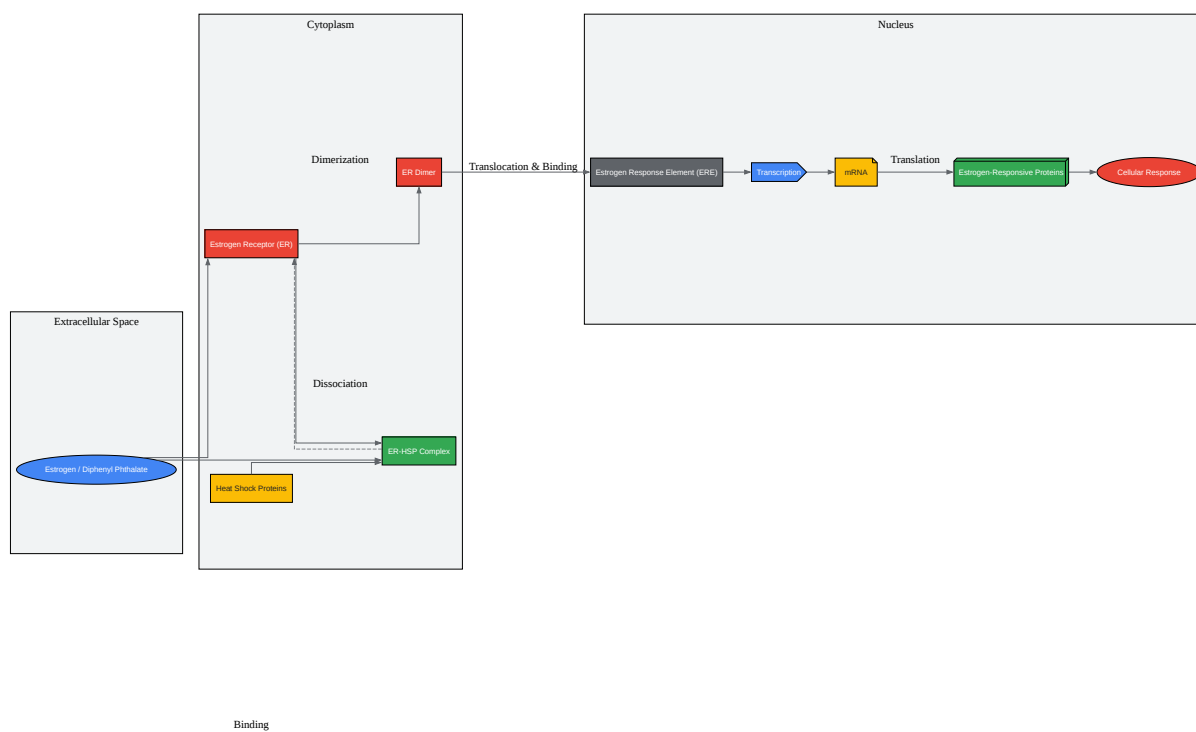
- A mammalian cell line that expresses the estrogen receptor (e.g., MCF-7).
- A reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
- A transfection reagent.
- Cell culture medium and supplements.
- Test compound (**Diphenyl Phthalate**).
- Lysis buffer and luciferase assay substrate.
- Luminometer.

Protocol:

- **Cell Culture and Transfection:** The chosen cell line is cultured in appropriate media. The cells are then transfected with the ERE-reporter plasmid using a suitable transfection reagent.
- **Treatment:** After a recovery period, the transfected cells are treated with various concentrations of the test compound (**diphenyl phthalate**). A positive control (e.g., 17β -estradiol) and a vehicle control are also included.
- **Incubation:** The cells are incubated for a sufficient period to allow for gene expression.
- **Cell Lysis:** The cells are washed and then lysed to release the cellular contents, including the expressed reporter protein (luciferase).
- **Luminometry:** The cell lysate is mixed with the luciferase assay substrate, and the resulting luminescence is measured using a luminometer.

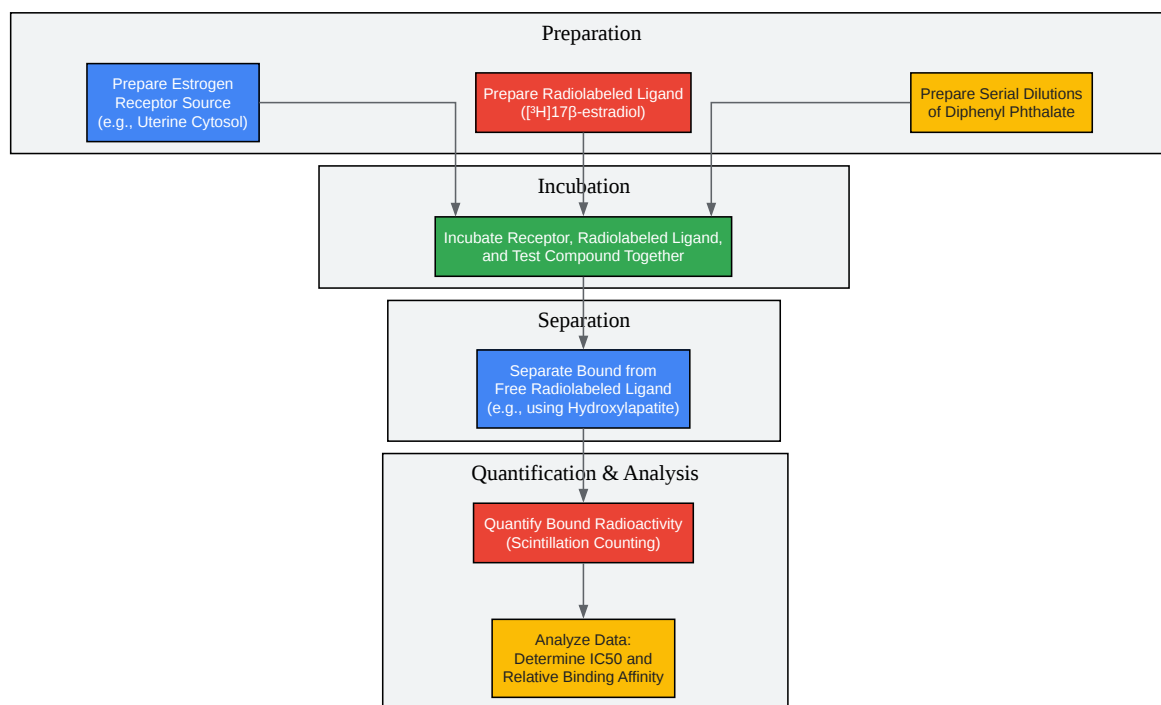
- **Data Analysis:** The luminescence signal is proportional to the transcriptional activity of the estrogen receptor. The data is typically normalized to a control and expressed as fold induction over the vehicle control.

Visualizations



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Caption: Estrogen Receptor Signaling Pathway.



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Caption: Experimental Workflow for a Competitive Binding Assay.

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